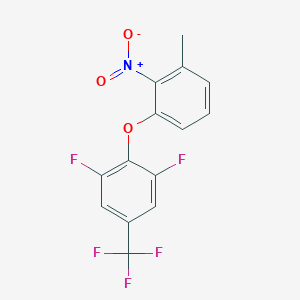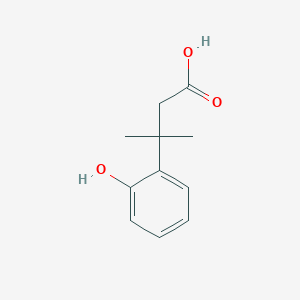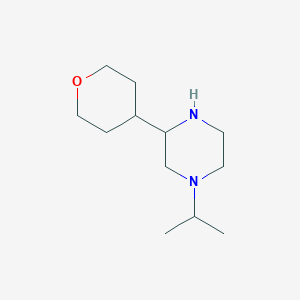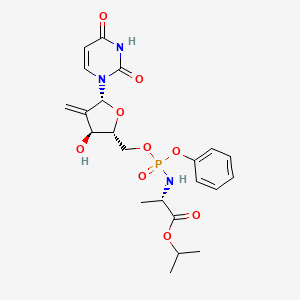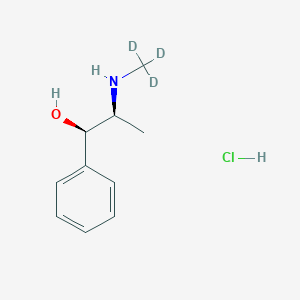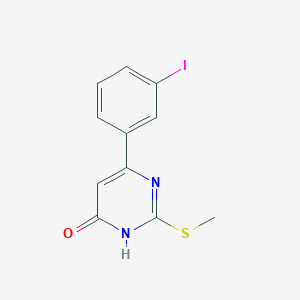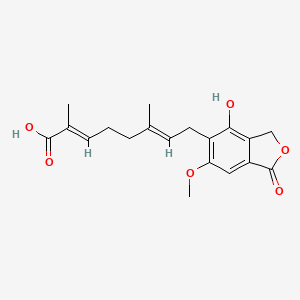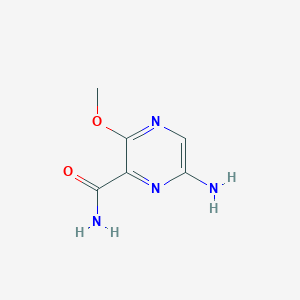
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid is a complex organic compound that features a benzoxazine ring fused with a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors to form the benzoxazine ring, followed by the introduction of the butenoic acid group through a series of condensation and oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzoxazine: Shares the benzoxazine ring but lacks the butenoic acid group.
4-Oxobut-2-enoic acid: Contains the butenoic acid moiety but lacks the benzoxazine ring.
Uniqueness
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid is unique due to the combination of the benzoxazine ring and the butenoic acid group
Eigenschaften
Molekularformel |
C12H11NO4 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
(E)-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO4/c14-7-5-10(12(15)16)13-6-8-17-11-4-2-1-3-9(11)13/h1-5,7H,6,8H2,(H,15,16)/b10-5+ |
InChI-Schlüssel |
HBHNDGCWGXUVSD-BJMVGYQFSA-N |
Isomerische SMILES |
C1COC2=CC=CC=C2N1/C(=C/C=O)/C(=O)O |
Kanonische SMILES |
C1COC2=CC=CC=C2N1C(=CC=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




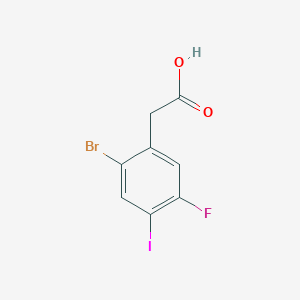
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
